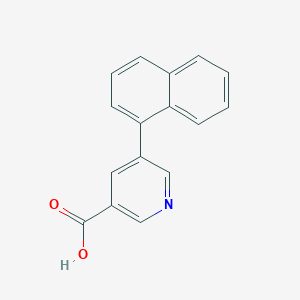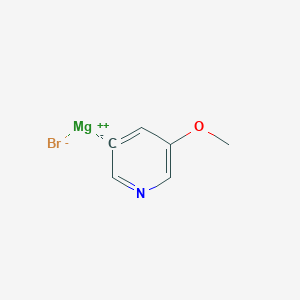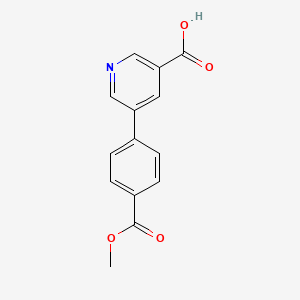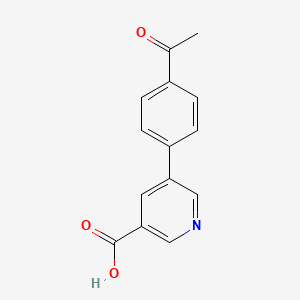
5-(Naphthalen-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yl)nicotinic acid, also known as 5-naphthalen-1-ylpyridine-3-carboxylic acid, is a versatile chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it structurally unique and significant in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid typically involves the coupling of naphthalene derivatives with nicotinic acid or its derivatives. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yl)nicotinic acid has immense potential in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is investigated for its potential interaction with nicotinic acid receptors in the nervous system, which are involved in various neurological functions.
Medicine: Research suggests its potential use in drug discovery, particularly for targeting nicotinic acid receptors implicated in several diseases.
Industry: The compound’s unique structure allows for diverse applications, ranging from material synthesis to the development of new chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ion channels that, when activated, allow the flow of cations, influencing neuronal excitability and cell signaling mechanisms . The compound’s structural similarity to nicotinic acid suggests it may modulate these receptors, potentially affecting various neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: A known ligand for nicotinic acid receptors, used in the treatment of dyslipidemia and other conditions.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in various chemical and biological applications.
Uniqueness
5-(Naphthalen-1-yl)nicotinic acid is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. Its potential interaction with nicotinic acid receptors and diverse applications in scientific research highlight its significance compared to other similar compounds .
Propiedades
Número CAS |
1261926-90-2 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
5-(4-methylnaphthalen-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-7-15(16-5-3-2-4-14(11)16)12-8-13(17(19)20)10-18-9-12/h2-10H,1H3,(H,19,20) |
Clave InChI |
ATMPTBBJVZSDRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=CN=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B6361439.png)












